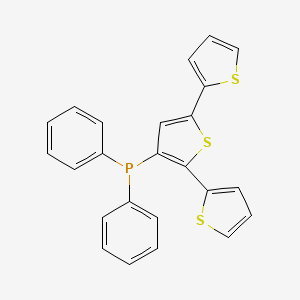
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane is a compound that features a unique structure combining thiophene and phosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane typically involves the reaction of thiophene derivatives with diphenylphosphane. One common method includes the use of 2,5-dibromothiophene as a starting material, which undergoes a coupling reaction with diphenylphosphane in the presence of a palladium catalyst . The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphane group to a phosphine oxide.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Applications De Recherche Scientifique
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Mécanisme D'action
The mechanism of action of (2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane involves its ability to interact with various molecular targets. The thiophene rings can participate in π-π stacking interactions, while the phosphane group can coordinate with metal ions. These interactions can influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
2-(2,5-dithiophen-2-ylthiophen-3-yl)acetic acid: A similar compound with different functional groups, used in various chemical syntheses.
2-(2,5-dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate: Another derivative with applications in material science.
Uniqueness
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane is unique due to its combination of thiophene and phosphane groups, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propriétés
Numéro CAS |
303744-55-0 |
|---|---|
Formule moléculaire |
C24H17PS3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(2,5-dithiophen-2-ylthiophen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C24H17PS3/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)20-17-23(21-13-7-15-26-21)28-24(20)22-14-8-16-27-22/h1-17H |
Clé InChI |
HPZYKFOCTNAPCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(SC(=C3)C4=CC=CS4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)

![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
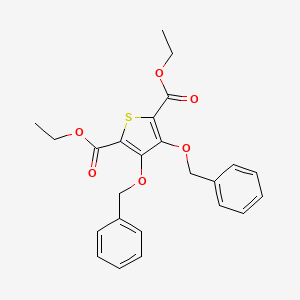
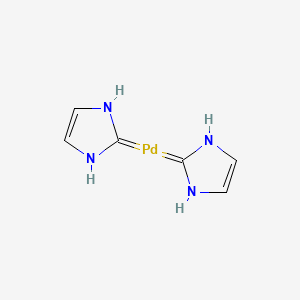

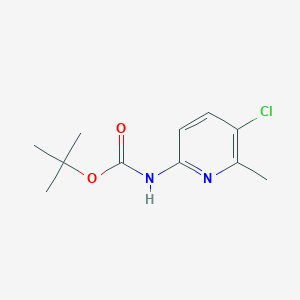
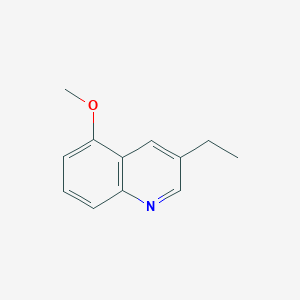
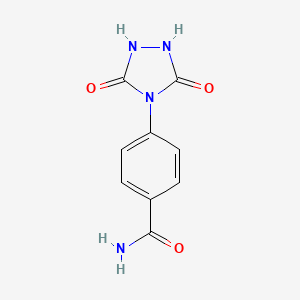
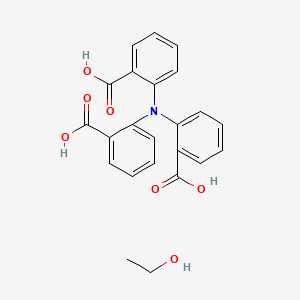
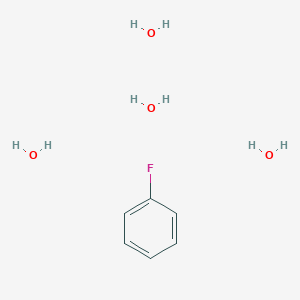
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
